Cbz-NH-PEG4-C2-acid

PROTAC Drug Discovery Physicochemical Properties

Cbz-NH-PEG4-C2-acid (CAS 756526-00-8) is a heterobifunctional polyethylene glycol (PEG) linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. Its four-unit PEG spacer confers a distinct balance of hydrophilicity and flexibility, making it a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Molecular Formula C19H29NO8
Molecular Weight 399.4 g/mol
CAS No. 756526-00-8
Cat. No. B606519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG4-C2-acid
CAS756526-00-8
SynonymsCbz-N-amido-PEG4-acid
Molecular FormulaC19H29NO8
Molecular Weight399.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22)
InChIKeyQGTQYXJCFILXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cbz-NH-PEG4-C2-acid (CAS 756526-00-8) – A PROTAC Linker with Defined Hydrophilic-Lipophilic Balance


Cbz-NH-PEG4-C2-acid (CAS 756526-00-8) is a heterobifunctional polyethylene glycol (PEG) linker featuring a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. Its four-unit PEG spacer confers a distinct balance of hydrophilicity and flexibility, making it a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The compound is characterized by a molecular weight of 399.44 g/mol and a calculated partition coefficient (XLogP3-AA) of 0.3, which positions it between shorter and longer PEG homologs in terms of aqueous solubility and membrane permeability .

Why PEG Linker Length Matters: The Specificity of Cbz-NH-PEG4-C2-acid in PROTAC Design


The efficacy of a PROTAC molecule is exquisitely sensitive to linker length, as this parameter dictates the spatial arrangement and cooperative binding of the E3 ligase and target protein ligands . Systematic variations in PEG linker length (e.g., PEG2 vs. PEG4 vs. PEG6) have been shown to directly impact ternary complex stability, cellular degradation efficiency (DC₅₀), and overall pharmacokinetic properties . Therefore, substituting Cbz-NH-PEG4-C2-acid with a linker of a different length, such as Cbz-NH-PEG2-C2-acid or Cbz-NH-PEG6-C2-acid, without re-optimizing the entire PROTAC construct, is highly likely to result in suboptimal or absent protein degradation, highlighting the non-interchangeable nature of these seemingly similar building blocks.

Quantitative Differentiation of Cbz-NH-PEG4-C2-acid from Cbz-NH-PEG2-C2-acid and Cbz-NH-PEG6-C2-acid


Hydrophilic-Lipophilic Balance: Cbz-NH-PEG4-C2-acid Exhibits an Intermediate XLogP3-AA Value of 0.3

The calculated partition coefficient (XLogP3-AA) for Cbz-NH-PEG4-C2-acid is 0.3, which is distinct from the values for its closest homologs, Cbz-NH-PEG2-C2-acid (0.6) and Cbz-NH-PEG6-C2-acid (0.1). This intermediate lipophilicity suggests a balanced profile for both aqueous solubility and passive membrane permeability, a critical parameter for optimizing the cellular activity of PROTACs .

PROTAC Drug Discovery Physicochemical Properties

Rotatable Bond Count and Molecular Flexibility: Cbz-NH-PEG4-C2-acid Contains 18 Rotatable Bonds

The number of rotatable bonds in a PROTAC linker is a key determinant of its conformational flexibility and ability to facilitate ternary complex formation. Cbz-NH-PEG4-C2-acid has 18 rotatable bonds, placing it between the less flexible Cbz-NH-PEG2-C2-acid (12 bonds) and the more flexible Cbz-NH-PEG6-C2-acid (24 bonds) . This intermediate flexibility allows the linker to sample a range of conformations needed to achieve productive ubiquitination without incurring the excessive entropic penalty associated with longer, more disordered chains.

PROTAC Molecular Dynamics Linker Design

Commercial Availability with High and Consistent Purity (≥98%)

Cbz-NH-PEG4-C2-acid is routinely supplied by multiple reputable vendors at a purity of ≥98%, ensuring reproducible results in sensitive conjugation reactions. While similar purity standards are available for the PEG2 and PEG6 analogs, the consistency of this high purity across suppliers for the PEG4 variant makes it a reliable, off-the-shelf component for PROTAC library synthesis .

PROTAC Synthesis Quality Control Procurement

Optimal Use Cases for Cbz-NH-PEG4-C2-acid Based on Quantitative Physicochemical Properties


PROTAC Library Synthesis for Medium-Range Target Engagement

The 4-unit PEG spacer of Cbz-NH-PEG4-C2-acid provides an intermediate reach of approximately 14 Å in an extended conformation, which is ideal for bridging the gap between an E3 ligase ligand and a target protein warhead in many common PROTAC designs. Its XLogP3-AA of 0.3 and 18 rotatable bonds offer a balanced profile that often serves as a starting point for linker optimization campaigns .

Bioconjugation Requiring Orthogonal Deprotection Strategies

The Cbz protecting group on the amine is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. This orthogonal stability allows for a stepwise, controlled synthesis of complex PROTACs where multiple protecting groups are employed, a key advantage in modular assembly .

Preparation of PROTACs with Enhanced Aqueous Solubility

With a calculated XLogP3-AA of 0.3, Cbz-NH-PEG4-C2-acid is more hydrophilic than its PEG2 analog (0.6). This property can be leveraged to improve the overall aqueous solubility of a PROTAC molecule, potentially mitigating aggregation and improving its handling in biological assays. This is a critical consideration when working with hydrophobic warheads .

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